5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine
Description
5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine is a halogenated pyridine derivative featuring a bromine atom at position 5, a 4-trifluoromethylphenyl substituent at position 6, and an amine group at position 2. Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and halogenated motifs .
Properties
IUPAC Name |
5-bromo-6-[4-(trifluoromethyl)phenyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N2/c13-9-5-6-10(17)18-11(9)7-1-3-8(4-2-7)12(14,15)16/h1-6H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLLGJOKFWOIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyridine Derivatives
The initial step often involves selective bromination of pyridine derivatives at specific positions to introduce the bromine atom, which serves as a key reactive site for subsequent coupling reactions.
- Starting with pyridin-2-amine or related derivatives, bromination is performed using N-bromosuccinimide (NBS) in inert solvents such as acetonitrile or chloroform under controlled conditions.
- Reaction conditions typically involve stirring in the dark to prevent side reactions, with temperature maintained around room temperature to 0°C for selectivity.
- The reaction proceeds via electrophilic aromatic substitution, favoring the 5-position on the pyridine ring due to electronic effects.
Data Table: Bromination Conditions
| Reagent | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| NBS | Acetonitrile | 0°C to room temp | 4-15 hours | 22-84% | Light-sensitive, requires protection from light |
- Synthesis of 5-bromo-6-fluoro-2-pyridylamine has been achieved with yields around 22% using NBS in acetonitrile, with purification via silica gel chromatography.
Cross-Coupling Reactions for Phenyl Substituents
The key step to attach the 4-trifluoromethyl-phenyl group involves palladium-catalyzed cross-coupling reactions, primarily Suzuki-Miyaura coupling, which allows for the formation of C-C bonds between halogenated pyridines and boronic acids.
- The brominated pyridine derivative is reacted with 4-trifluoromethylphenyl boronic acid.
- Catalysts such as Pd(PPh₃)₂Cl₂ are employed, with bases like triethylamine.
- The reaction is typically performed under microwave irradiation or reflux in ethanol or other suitable solvents at temperatures around 100-140°C.
- Reaction times are short, often under 30 minutes with microwave assistance, leading to high yields (~80%).
Data Table: Suzuki Coupling Conditions
| Catalyst | Boronic Acid | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | 4-trifluoromethylphenyl boronic acid | Ethanol | 140°C | 15 min | ~80% | Microwave-assisted |
- The synthesis of 6-(4-trifluoromethylphenyl)pyridin-2-amine derivatives via Suzuki coupling has been well established, with yields exceeding 80% and high regioselectivity.
Functional Group Transformations and Final Amination
Post-coupling, further modifications include amination at the 2-position of the pyridine ring, often achieved through nucleophilic substitution or direct amination techniques.
- Nucleophilic substitution with ammonia or amines under heating conditions facilitates the formation of the amino group at the pyridine 2-position.
- Alternatively, direct amination using amine reagents in the presence of catalysts or activating groups can be employed.
Data Table: Amination Techniques
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | NH₃ or amines | Elevated temperature | Variable | Requires activation of the pyridine ring |
| Direct amination | Amine reagents + catalysts | Heating | Moderate to high | Often used after cross-coupling |
- The amino group at the pyridine 2-position can be introduced with good efficiency following the cross-coupling step, completing the synthesis of the target compound.
Summary of the Synthetic Route
Notes and Considerations
- Selectivity: Bromination tends to favor the 5-position on the pyridine ring due to electronic effects, but regioselectivity must be confirmed via NMR.
- Catalyst Choice: Palladium catalysts are preferred for cross-coupling due to their high efficiency and functional group tolerance.
- Purification: Chromatography or recrystallization is essential to isolate high-purity intermediates and final products.
- Yield Optimization: Reaction conditions such as temperature, solvent, and reaction time significantly influence yields; microwave-assisted methods can reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the bromine atom can result in various substituted pyridines.
Scientific Research Applications
5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
This compound has shown promise in the development of pharmaceuticals due to its potential as a bioactive molecule.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridine-based compounds, including this compound, inhibit cancer cell proliferation through apoptosis induction mechanisms .
Case Study: Inhibition of Kinases
A notable case study involved the compound's role as a selective inhibitor of certain kinases implicated in cancer pathways. In vitro assays showed that it effectively inhibited the activity of specific kinases associated with tumor growth, leading to reduced cell viability in various cancer cell lines .
Agrochemicals
The compound has also been explored for its potential use in agrochemicals, particularly as a pesticide or herbicide.
Herbicidal Activity
Research has indicated that pyridine derivatives can act as effective herbicides. A study evaluated the herbicidal activity of this compound against common weeds. The results showed significant inhibition of weed growth at low concentrations, suggesting its viability as an environmentally friendly herbicide .
Material Science
In material science, this compound is being investigated for its properties in organic electronics and photonic devices.
Organic Light Emitting Diodes (OLEDs)
The incorporation of this compound into OLED materials has been studied for enhancing device efficiency. The compound's electronic properties allow for improved charge transport and light emission characteristics, making it suitable for high-performance OLED applications .
Analytical Chemistry
The compound is also utilized in analytical chemistry as a reagent for detecting specific analytes.
Chromatographic Applications
In chromatography, derivatives of this compound have been used as stationary phases for separating complex mixtures due to their unique interaction with various analytes. Studies have demonstrated improved resolution and sensitivity when using these derivatives compared to traditional stationary phases .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Kinase Inhibition | Selective inhibition of kinases | |
| Herbicidal | Significant growth inhibition in weeds |
Mechanism of Action
The mechanism of action of 5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the target compound and analogs:
Key Observations :
- Core Heterocycle : The pyridine core in the target compound and ’s analog contrasts with the thiazole ring in Compound 4. Thiazoles often exhibit enhanced bioactivity due to sulfur’s electronegativity, but pyridines offer greater stability in aqueous environments .
- Substituent Effects: The amine group in the target compound may enhance solubility in polar solvents and act as a hydrogen-bond donor, unlike the nitro groups in ’s analog, which reduce nucleophilicity and increase lipophilicity . The trifluoromethyl group in all compounds contributes to metabolic stability and electron-withdrawing effects, but its position (para on phenyl vs. meta on pyridine) alters steric and electronic interactions .
Electronic and Reactivity Profiles
- Target Compound : The NH₂ group at position 2 donates electrons, partially counteracting the electron-withdrawing effects of Br and CF₃. This balance may stabilize intermediates in reactions or enhance binding to biological targets .
- Compound 4 (Thiazole Derivative) : The carbohydrazide group introduces hydrogen-bonding capacity, explaining its superior antioxidant activity compared to ascorbic acid. However, the thiazole core may limit stability under oxidative conditions .
Biological Activity
5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine is a synthetic compound belonging to the class of substituted pyridines. Its unique structure, characterized by a bromine atom at the 5th position, a trifluoromethyl-substituted phenyl group at the 6th position, and an amine group at the 2nd position of the pyridine ring, suggests potential biological activity.
The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can influence binding affinities and modulate biological pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess activity against various bacterial strains, including E. coli and Klebsiella spp. . The presence of the trifluoromethyl group may enhance the compound's efficacy against resistant strains by altering membrane permeability or inhibiting efflux pumps.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound. The presence of electron-withdrawing groups like trifluoromethyl significantly affects the compound's reactivity and interaction with biological targets. Studies have shown that modifications in substitution patterns can lead to enhanced biological activities or selectivity against specific targets .
Case Studies
- Antibacterial Efficacy : In a study evaluating various pyridine derivatives, compounds similar to this compound were tested against clinical isolates of E. coli. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as novel antibacterial agents .
- Anticancer Activity : Another investigation into pyridine derivatives revealed that certain structural modifications led to significant antiproliferative effects in human cancer cell lines. The study highlighted compounds with similar frameworks as promising candidates for further development in cancer therapy .
Comparison of Biological Activities
Structure-Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Trifluoromethyl Substitution | Increased lipophilicity and potency |
| Bromine Substitution | Enhanced reactivity |
| Amine Group | Potential for hydrogen bonding |
Q & A
Q. Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., replacing Br with Cl or CF) and test against biological targets .
- QSAR Modeling : Use quantitative SAR models to correlate electronic (Hammett constants) or steric (Taft parameters) properties with activity .
- In Silico Docking : Predict binding affinities to enzymes or receptors using AutoDock or Schrödinger Suite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
